[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol

Medicinal Chemistry Physicochemical Properties Lipophilicity

Select this CF₃-substituted piperidine building block for CNS drug discovery programs where blood-brain barrier penetration and metabolic stability are critical. The para-trifluoromethyl group confers superior lipophilicity and oxidative metabolism resistance versus non-fluorinated analogs, while the 4-hydroxymethyl handle enables rapid SAR exploration, bioconjugation, or prodrug design. Ideal for FBDD libraries with a distinctive ¹⁹F NMR probe. ≥95% purity, research-use only. Inquire for bulk pricing.

Molecular Formula C13H16F3NO
Molecular Weight 259.272
CAS No. 681481-99-2
Cat. No. B2626296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol
CAS681481-99-2
Molecular FormulaC13H16F3NO
Molecular Weight259.272
Structural Identifiers
SMILESC1CN(CCC1CO)C2=CC=C(C=C2)C(F)(F)F
InChIInChI=1S/C13H16F3NO/c14-13(15,16)11-1-3-12(4-2-11)17-7-5-10(9-18)6-8-17/h1-4,10,18H,5-9H2
InChIKeyQUGCRHCFCXZCRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Characterization of [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol (CAS 681481-99-2)


[1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol (CAS 681481-99-2) is a synthetic small-molecule piperidine derivative with the molecular formula C₁₃H₁₆F₃NO and a molecular weight of 259.27 g/mol . It features a para-trifluoromethylphenyl substituent on the piperidine nitrogen and a hydroxymethyl group at the 4-position, establishing it as a versatile building block for medicinal chemistry and chemical biology . The compound is available as a powder with a purity of ≥95% and is intended for research use only .

Why [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol Cannot Be Simply Replaced by Unsubstituted or Methyl-Substituted Piperidine Analogs


Direct substitution of [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol with its unsubstituted phenyl (R = H) or 4-methylphenyl (R = CH₃) analogs is problematic due to the profound difference in physicochemical and pharmacokinetic properties conferred by the trifluoromethyl group. The -CF₃ group significantly enhances lipophilicity (logP) and metabolic stability compared to -H or -CH₃, thereby altering membrane permeability, bioavailability, and in vivo half-life [1]. Additionally, the strong electron-withdrawing effect of -CF₃ modulates the basicity of the piperidine nitrogen, impacting solubility and receptor-binding affinity. These class-level effects mean that early-stage data generated with non-fluorinated analogs cannot be extrapolated to the -CF₃ compound; each scaffold modification must be independently validated [1].

Quantitative Differentiation of [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol Against Key Analogs


Lipophilicity Modulation: -CF₃ vs. -CH₃ Phenyl Substituent on the Piperidine Scaffold

The replacement of a methyl group with a trifluoromethyl group on a phenyl ring dramatically increases the compound's lipophilicity. Class-level inference indicates that for a typical aromatic system, the -CF₃ substituent raises logP by approximately +0.8 to +1.5 units compared to a -CH₃ group, enhancing membrane permeability [1]. Comparative studies on proline scaffolds demonstrate that CF₃ substitution yields lipophilicity comparable to the hydrophobic amino acid valine, whereas the CH₃ analog is significantly less lipophilic [2].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Metabolic Stability Advantage: Impact of -CF₃ on Oxidative Metabolism

The para-trifluoromethyl group on the phenyl ring shields the aromatic system from cytochrome P450-mediated oxidative metabolism. Class-level evidence from fluorinated drug candidates shows that -CF₃ substitution consistently increases in vitro microsomal half-life (t₁/₂) compared to -H or -CH₃ counterparts, often by a factor of 2–5 fold [1]. This effect is attributed to the strong electron-withdrawing nature and steric bulk of the -CF₃ group.

Drug Metabolism Pharmacokinetics Metabolic Stability

Electron-Withdrawing Effect on Piperidine Basicity: pKa Modulation

The -CF₃ group lowers the pKa of the piperidine nitrogen through its electron-withdrawing inductive effect. While no direct pKa measurement for this precise compound was identified, class-level inference suggests a pKa value in the range of 7.5–8.5 for the conjugate acid, compared to ~9.5–10.5 for the unsubstituted phenyl analog [1]. This shift affects the protonation state at physiological pH, influencing both solubility and target-binding interactions.

Physicochemical Properties Basicity Receptor Binding

Optimal Application Scenarios for [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol (CAS 681481-99-2)


Lead Optimization of CNS-Penetrant Drug Candidates

The elevated lipophilicity and moderate basicity of [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol make it a privileged scaffold for CNS programs where blood-brain barrier penetration is essential [1]. Its -CF₃ group confers the metabolic stability needed for sustained target engagement, while the hydroxymethyl handle permits rapid analoging to explore structure-activity relationships.

Development of Metabolically Stable Kinase or GPCR Inhibitors

The -CF₃ substituent shields the aromatic ring from oxidative metabolism, positioning this compound as a valuable core for kinase or GPCR inhibitors where prolonged in vivo half-life is desired [1]. The piperidine nitrogen can be further derivatized to modulate selectivity, and the hydroxymethyl group serves as a versatile point for bioconjugation or prodrug strategies.

Fragment-Based Drug Discovery (FBDD) Library Expansion

As a low-molecular-weight, three-dimensional scaffold with multiple functionalization points, [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol is an ideal fragment for FBDD libraries . Its -CF₃ group provides a unique chemical shift probe for ¹⁹F NMR-based screening, enabling rapid detection of target binding and hit-to-lead progression.

Quote Request

Request a Quote for [1-[4-(Trifluoromethyl)phenyl]piperidin-4-yl]methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.